Cas no 2171814-01-8 (3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid)

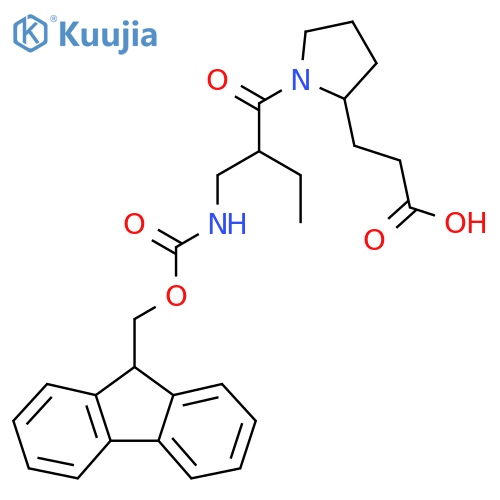

2171814-01-8 structure

商品名:3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid

- EN300-1480478

- 2171814-01-8

- 3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid

-

- インチ: 1S/C27H32N2O5/c1-2-18(26(32)29-15-7-8-19(29)13-14-25(30)31)16-28-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,2,7-8,13-17H2,1H3,(H,28,33)(H,30,31)

- InChIKey: ACIBBRJZNHSZMG-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N1CCCC1CCC(=O)O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 95.9Ų

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1480478-500mg |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1480478-2500mg |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1480478-0.1g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1480478-1.0g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1480478-10.0g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1480478-50mg |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1480478-250mg |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1480478-2.5g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1480478-0.25g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1480478-0.5g |

3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid |

2171814-01-8 | 0.5g |

$3233.0 | 2023-06-06 |

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

2171814-01-8 (3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量